Product packaging for Deucrictibant(Cat. No.:CAS No. 2340111-58-0)

Deucrictibant

Cat. No.: B10821495
CAS No.: 2340111-58-0
M. Wt: 534.9 g/mol
InChI Key: ZTCLCSCHTACERP-WTDRUJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deucrictibant (CAS 2340111-58-0) is a novel, potent, and orally bioavailable competitive antagonist of the bradykinin B2 receptor . Its mechanism of action involves selective binding to the B2 receptor, thereby blocking the physiological effects of bradykinin, a key peptide mediator in inflammation and vascular permeability . This makes this compound a valuable investigational compound for researching the pathways and treatment of bradykinin-mediated angioedema, including hereditary angioedema (HAE) and acquired angioedema due to C1-inhibitor deficiency (AAE-C1INH) . Clinical studies have explored its potential for both the on-demand treatment of acute attacks and the long-term prophylaxis of swelling episodes . Research-formulation this compound is provided as an off-white solid with a minimum purity of 98% . It is recommended to store the powder at -20°C for long-term stability . This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations concerning the handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23ClF3N5O3 B10821495 Deucrictibant CAS No. 2340111-58-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2340111-58-0

Molecular Formula

C25H23ClF3N5O3

Molecular Weight

534.9 g/mol

IUPAC Name

N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide

InChI

InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D

InChI Key

ZTCLCSCHTACERP-WTDRUJNCSA-N

Isomeric SMILES

[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C

Origin of Product

United States

Molecular Characterization and Structural Biochemistry

Chemical Structural Features and Design Principles

Deucrictibant is characterized as a potent, orally bioavailable small molecule designed to act as a specific antagonist of the bradykinin (B550075) B2 receptor (B2R) pharvaris.comfirstwordpharma.com. The primary design objective for this compound is to inhibit bradykinin signaling, a key pathway implicated in the pathogenesis of HAE, which is characterized by recurrent episodes of tissue swelling pharvaris.comfirstwordpharma.com. Its design emphasizes high affinity and selectivity for the B2 receptor, distinguishing it from other potential targets researchgate.net.

The compound's development has focused on providing convenient oral administration, offering an alternative to injectable therapies for both the prophylactic prevention and on-demand treatment of HAE attacks pharvaris.comfirstwordpharma.commassbio.org. To achieve this, this compound is formulated in two distinct versions: an extended-release tablet for sustained absorption and prophylactic efficacy, and an immediate-release capsule for rapid onset of action in on-demand treatment scenarios firstwordpharma.commassbio.org.

Table 1: Molecular Properties of this compound

PropertyValue
Chemical Name (IUPAC)N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide
SynonymsPHA-022121, PHA-121, PHVS-719, this compound [INN]
Molecular FormulaC25H23ClF3N5O3
Molecular Weight534.94 g/mol (Average)
CAS Number2340111-58-0
PubChem CID154623230
StereochemistryAbsolute; 1 defined stereocenter

Isotopic Modifications: Deuteration in this compound Research

This compound is recognized as a deuterated molecule, designed from its inception with the strategic incorporation of deuterium (B1214612) atoms musechem.com. This approach, known as deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium (D) researchgate.netnih.govresearchgate.net.

Rationale for Deuterium Incorporation in Drug Discovery

The incorporation of deuterium into drug molecules is a well-established strategy aimed at optimizing their pharmacokinetic (PK) and/or toxicity profiles researchgate.netnih.govresearchgate.net. The fundamental principle behind this modification lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond musechem.com. This increased bond strength can lead to a slower rate of metabolic cleavage at deuterated sites, often referred to as "metabolic soft spots" nih.govpharvaris.com.

By strategically placing deuterium atoms at these vulnerable positions, drug metabolism by enzymes such as cytochrome P450 (CYP450) can be slowed down musechem.comnih.gov. This can result in improved metabolic stability, a prolonged half-life, reduced formation of potentially inactive or toxic metabolites, and consequently, enhanced efficacy and safety compared to the non-deuterated parent compound researchgate.netnih.govresearchgate.net. This compound exemplifies the use of deuteration as an integral part of de novo drug design, rather than a simple modification of an existing drug musechem.com.

Table 2: Rationale for Deuteration in Drug Design

BenefitMechanism/Impact
Improved Pharmacokinetic (PK) ProfileSlows metabolism by increasing C-D bond stability, potentially reducing formation of unwanted metabolites. musechem.comnih.gov
Enhanced Efficacy and SafetyCan lead to improved therapeutic outcomes compared to non-deuterated counterparts by optimizing drug exposure. researchgate.netnih.govresearchgate.net
Metabolic StabilityTargets metabolic "soft spots" to stabilize the molecule and prolong its presence in the body. nih.govpharvaris.com
De Novo Design IntegrationUsed early in drug discovery to overcome inherent PK shortcomings and optimize drug properties from the outset. nih.gov
Reduced Metabolite BurdenMinimizes the generation of metabolites, which can improve drug selectivity and reduce potential off-target effects. nih.gov

Impact of Deuteration on Compound Characteristics in Preclinical Models

While specific detailed preclinical data comparing deuterated and non-deuterated forms of this compound are not extensively detailed in the provided snippets, the general impact of deuteration in drug development suggests potential benefits. The strategy aims to improve metabolic stability and pharmacokinetic properties, which can translate to more predictable drug exposure. In preclinical studies involving non-human primates, oral this compound demonstrated a rapid achievement of maximal pharmacodynamic (PD) activity in inhibiting bradykinin effects, indicating an efficient onset of action pharvaris.com. This rapid onset is a desired characteristic for an on-demand treatment, and the deuteration strategy is designed to support such optimal pharmacological profiles.

Structural Elucidation Methodologies in Compound Research

The precise methodologies employed for the complete structural elucidation of this compound are not explicitly detailed in the provided search results. However, the determination of a drug molecule's structure typically involves a suite of sophisticated analytical techniques. These commonly include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the atomic connectivity and spatial arrangement of atoms within the molecule. Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition, often coupled with fragmentation patterns that help elucidate structural components. X-ray crystallography can provide definitive three-dimensional structural data if suitable crystals can be obtained.

The identification of this compound's molecular formula, IUPAC name, and CAS number, as well as its stereochemical designation, indicates that comprehensive structural analysis has been performed drugbank.comnih.govfda.gov. These identifiers are derived from the application of these standard structural elucidation techniques, ensuring the precise characterization of the compound.

Compound List:

this compound

Icatibant (B549190)

Synthetic Methodologies and Chemical Development

Advanced Organic Synthesis Techniques for Deucrictibant Precursors

The synthesis of a complex molecule like this compound is approached through a convergent strategy, where key fragments (precursors) are synthesized separately and then coupled together. This approach allows for greater efficiency and easier purification of intermediates. The primary precursors for this compound can be identified as the quinoline-triazole core and the deuterated chiral side-chain.

Synthesis of the Quinoline (B57606) Core: The quinoline ring system is a common scaffold in pharmaceuticals and can be constructed through various established methods. mdpi.comnih.gov Traditional methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses provide routes to substituted quinolines. nih.gov For a highly substituted quinoline like that in this compound, modern cross-coupling reactions and metal-free annulation strategies are often employed to achieve high regioselectivity and functional group tolerance. mdpi.comacs.orgtandfonline.com For instance, a plausible route could involve a hetero-Diels–Alder cycloaddition or a transition-metal-catalyzed C-H activation/annulation sequence to build the quinoline skeleton with the required substitution pattern. mdpi.comacs.org

Formation of the Triazole Ring: The 1-methyl-1H-1,2,4-triazole moiety is another key feature. This heterocycle is typically synthesized by reacting a hydrazine (B178648) derivative with a suitable one-carbon component, such as an orthoformate or formamide, followed by methylation.

Synthesis of the Deuterated Side-Chain: The introduction of a deuterium (B1214612) atom at a specific stereocenter is a critical step. This is achieved using deuterated reagents. nih.govresearchgate.net Common methods include the reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LAD). To ensure the correct (S)-stereochemistry, this reduction is often performed using an asymmetric catalyst or a chiral auxiliary. gd3services.compharmaguideline.com The synthesis starts from a prochiral ketone, and the asymmetric reduction establishes the chiral center with the deuterium atom in the desired configuration. nih.govnih.gov

Table 1: Potential Synthetic Approaches for this compound Precursors

Precursor FragmentKey Structural FeaturePotential Synthesis Techniques
Quinoline-Triazole Core Substituted QuinolineFriedländer Annulation, Combes Synthesis, Metal-Catalyzed Cyclization
1,2,4-Triazole RingCyclocondensation of hydrazines, N-alkylation
Deuterated Side-Chain Chiral Deuterated EthylamineAsymmetric reduction of a prochiral ketone using deuterated reagents (e.g., NaBD4) with a chiral catalyst.
Difluoromethoxy Acetamide Difluoromethoxy GroupDifluoromethylation of a hydroxyl precursor using reagents like chlorodifluoromethane.

Reaction Pathways and Process Optimization in Research Synthesis

Process optimization is a crucial aspect of chemical development, aiming to create a synthetic route that is efficient, safe, scalable, and cost-effective. gd3services.comevotec.compharmafeatures.com For a drug candidate like this compound, optimization efforts would focus on several key areas:

Yield Maximization: Each step of the synthesis is optimized by adjusting reaction conditions such as temperature, pressure, solvent, and catalyst loading to maximize the product yield. arborpharmchem.com

Reduction of Steps: The ideal synthetic route has the fewest possible steps to reduce production time and cost. evotec.com

Reagent Selection: Hazardous or expensive reagents are replaced with safer, more economical alternatives where possible. gd3services.com

Process Analytical Technology (PAT): Real-time monitoring of reactions allows for precise control over critical process parameters, ensuring consistency and preventing batch failures. pharmafeatures.com

Green Chemistry: Principles of green chemistry are applied to minimize waste and environmental impact, for example, by using catalytic reactions and recyclable solvents. tandfonline.com

Table 2: Key Parameters for API Process Optimization

ParameterObjectiveCommon Strategies
Reaction Yield Maximize product outputOptimization of temperature, pressure, concentration, and catalyst; Use of Design of Experiments (DoE).
Purity Profile Minimize impuritiesControl of starting material quality; Optimization of reaction selectivity; Development of effective work-up procedures.
Cycle Time Reduce manufacturing durationSelection of efficient reactions; Optimization of reaction kinetics; Use of continuous flow manufacturing. arborpharmchem.com
Scalability Ensure process is viable at large scaleAvoidance of cryogenic reactions or high-pressure conditions; Use of robust and well-understood reactions. evotec.com
Safety & Environment Minimize hazards and impactReplacement of toxic reagents/solvents; Implementation of engineering controls; Waste reduction. evotec.com

Isolation and Purification Methodologies for Chemical Development

After synthesis, this compound must be isolated and purified to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). The purification strategy is developed to remove unreacted starting materials, reagents, byproducts, and any potential isomeric impurities.

Standard purification techniques include:

Crystallization: This is a primary method for purifying solid compounds. By carefully selecting solvents and controlling temperature, a highly pure crystalline form of the final product can be obtained. neopharmlabs.com

Chromatography: Various forms of chromatography are used throughout the synthesis to purify intermediates and the final API. For large-scale production, preparative High-Performance Liquid Chromatography (HPLC) is often employed. neopharmlabs.com

Given the chiral nature of this compound, the removal of the unwanted enantiomer is of paramount importance. Chiral purification techniques are essential to ensure high enantiomeric excess.

Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the chromatography column. researchgate.netpharmaknowledgeforum.comnih.gov Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations. researchgate.netpharmaknowledgeforum.com

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form two diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by crystallization. nih.gov

Table 3: Comparison of Purification Techniques for Chiral Pharmaceuticals

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). nih.govHigh resolution and versatility; applicable to a wide range of compounds. nih.govCan be expensive and time-consuming for large-scale purification.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase with a CSP. researchgate.netFaster separations and reduced solvent usage compared to HPLC. researchgate.netRequires specialized equipment.
Diastereomeric Crystallization Formation and separation of diastereomeric salts with different solubilities. nih.govCost-effective for large quantities; well-established technique.Requires a suitable resolving agent; can be labor-intensive.

Stereochemical Control in this compound Synthesis Research

The biological activity of chiral drugs is often dependent on their stereochemistry, with one enantiomer typically being more active or having a different pharmacological profile than the other. nih.gov this compound has a single defined stereocenter at the carbon atom bearing the deuterium. nih.gov Achieving the correct (S)-configuration is a critical goal of the synthesis.

The primary strategy for controlling stereochemistry in modern organic synthesis is asymmetric synthesis . gd3services.compharmaguideline.comnih.gov This involves methods that favor the formation of one specific stereoisomer over others. For this compound, this would be applied during the creation of the deuterated chiral side-chain.

Key approaches to asymmetric synthesis include:

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to direct the reaction to form predominantly one enantiomer. Asymmetric hydrogenation or reduction of a ketone precursor is a common example. pharmaguideline.com

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: The synthesis begins with a naturally occurring, enantiomerically pure starting material that already contains one or more of the required stereocenters. nih.gov

In the context of this compound, the most likely approach is the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst and a deuterated reducing agent. This method is highly efficient and allows for the direct installation of both the stereocenter and the deuterium atom in a single, highly controlled step. gd3services.compharmaguideline.com

Table 4: Strategies for Stereochemical Control in Pharmaceutical Synthesis

StrategyDescriptionApplication Example
Asymmetric Catalysis A chiral catalyst selectively produces one enantiomer from an achiral substrate. pharmaguideline.comCatalytic asymmetric reduction of a ketone to form a chiral alcohol.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans' oxazolidinone auxiliaries for asymmetric alkylations.
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products (e.g., amino acids, sugars) as starting materials. nih.govSynthesis of complex molecules starting from a chiral precursor like an amino acid.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation.Lipase-catalyzed hydrolysis of a racemic ester.

Pharmacological Mechanisms and Biological Target Interactions

Deucrictibant as a Bradykinin (B550075) B2 Receptor Antagonist

This compound functions as a potent and selective antagonist of the bradykinin B2 receptor. firstwordpharma.comglobenewswire.com By directly inhibiting this receptor, the compound blocks the signaling pathway of bradykinin, a primary mediator of swelling and inflammation in certain conditions. biospace.comfirstwordpharma.com

This compound is characterized as a potent inhibitor of the bradykinin B2 receptor, a description that indicates a high binding affinity for its molecular target. pharvaris.compatsnap.compharvaris.com This strong and specific binding is fundamental to its mechanism of action, allowing it to effectively block the receptor and prevent its activation by the endogenous ligand, bradykinin. biospace.compharvaris.com

The selective antagonism of this compound against the bradykinin B2 receptor has been demonstrated in multiple clinical research models. firstwordpharma.comglobenewswire.com The CHAPTER-1 Phase 2 trial, a double-blind, placebo-controlled study, evaluated this compound for the long-term prophylaxis against angioedema attacks in individuals with hereditary angioedema (HAE) type 1 and 2. globenewswire.comstocktitan.net The results showed a significant, dose-dependent reduction in the monthly attack rate compared to placebo, validating the compound's mechanism of action. firstwordpharma.comglobenewswire.com

Table 1: Efficacy of this compound in the CHAPTER-1 Phase 2 Trial
Treatment GroupMean Reduction in Monthly Attack Rate vs. Placebop-value
This compound 20 mg/day79.3%p=0.0009
This compound 40 mg/day84.5%p=0.0008

Further evidence of its efficacy comes from the RAPIDe-2 extension study, which assessed its use for on-demand treatment of HAE attacks. marketscreener.com Data from this study demonstrated rapid symptom relief and complete resolution for the majority of attacks. marketscreener.compatsnap.com

Table 2: Key Efficacy Endpoints from the RAPIDe-2 Extension Study
EndpointResult
Median Time to Onset of Symptom Relief~1.1 hours
Attacks with Complete Resolution within 24 hours85.8%
Attacks Treated with a Single Dose86.0%

Competitive Inhibition Mechanisms at the Receptor Level

Research has identified this compound as a competitive antagonist of the bradykinin B2 receptor. nih.gov This mechanism involves the molecule binding to the same site on the receptor as bradykinin, thereby directly competing with and preventing the natural ligand from activating the receptor and initiating the downstream signaling cascade that leads to angioedema. pharvaris.comnih.gov

Modulation of the Kallikrein-Kinin System through Bradykinin B2 Receptor Blockade

The kallikrein-kinin system plays a crucial role in inflammation, and its overactivation can lead to conditions like HAE. patsnap.com In HAE with C1-inhibitor deficiency, the plasma contact system is activated, resulting in the production of bradykinin. patsnap.com Bradykinin then exerts its effects by binding to the B2 receptor. patsnap.com this compound modulates the kallikrein-kinin system by blocking this final, critical interaction, thereby mitigating the pathological effects of excess bradykinin. biospace.comfirstwordpharma.com This targeted blockade at the end of the cascade provides a mechanistic advantage, as it can address bradykinin overproduction regardless of the specific upstream pathway. seekingalpha.com

The binding of bradykinin to its B2 receptor, a G protein-coupled receptor, triggers a cascade of intracellular events. patsnap.com This downstream signaling leads to the phosphorylation and subsequent internalization of transmembrane vascular endothelial adhesion molecules, causing the disassembly of adherens junctions that are vital for maintaining vascular integrity. patsnap.com The resulting contraction of the actin cytoskeleton widens the gaps between endothelial cells, increasing vascular permeability and leading to fluid leakage into surrounding tissues, which manifests as edema. patsnap.com By antagonizing the B2 receptor, this compound effectively prevents these downstream molecular effects, thereby stabilizing the endothelial barrier and preventing fluid extravasation. patsnap.compharvaris.com

At the cellular level, the continuous expression of bradykinin B2 receptors on endothelial cells is thought to be the primary driver of fluid transport into local tissues, which results in vascular edema. patsnap.com Bradykinin's interaction with these receptors is a key step in the inflammatory pathway that leads to angioedema. patsnap.com this compound's mechanism of inhibiting bradykinin signaling directly counteracts this process. pharvaris.compharvaris.com By blocking the B2 receptor on endothelial cells, this compound prevents the increase in vascular permeability, a hallmark of bradykinin-mediated inflammation. pharvaris.com

Analysis of Signal Transduction Pathways Affected by this compound in Research Models

Activation of the B2R by its ligand, bradykinin, initiates a cascade of intracellular events. The receptor is primarily coupled to the Gq and Gi classes of G proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signaling is a critical component of the inflammatory response mediated by bradykinin.

Furthermore, B2R activation is known to modulate other significant signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade. The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, while the NF-κB pathway is a key regulator of inflammatory gene expression.

As a competitive antagonist of the B2R, this compound is expected to inhibit these bradykinin-induced signaling events. By preventing the binding of bradykinin to its receptor, this compound would consequently block the activation of Gq/Gi proteins, thereby preventing the generation of second messengers like IP3 and the subsequent release of intracellular calcium. Similarly, the downstream activation of the MAPK/ERK and NF-κB pathways would be attenuated.

A preclinical bradykinin challenge model in cynomolgus monkeys was utilized to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound and to predict efficacious doses in humans. pharvaris.com In this model, bradykinin was administered intravenously to induce a transient reduction in blood pressure, a physiological response mediated by the B2R. pharvaris.com Oral administration of this compound was shown to inhibit this bradykinin-induced hypotension in a dose-dependent manner, functionally demonstrating its antagonism of the B2R in a living system. pharvaris.com

The table below summarizes the key signal transduction pathways affected by the bradykinin B2 receptor and the anticipated inhibitory effect of this compound.

Signal Transduction PathwayKey MediatorsBradykinin B2 Receptor-Mediated EffectAnticipated Effect of this compound
G Protein Signaling Gq/Gi proteinsActivationInhibition
Phospholipase C Pathway Phospholipase C (PLC)ActivationInhibition
Second Messenger Signaling Inositol trisphosphate (IP3), Diacylglycerol (DAG)Increased productionDecreased production
Calcium Signaling Intracellular Ca2+Increased mobilizationInhibition of mobilization
MAPK/ERK Pathway Ras/Raf/MEK/ERKActivationInhibition
NF-κB Pathway IKK, NF-κBActivationInhibition

Table 1: Anticipated Effects of this compound on Bradykinin B2 Receptor-Mediated Signal Transduction Pathways

Detailed research findings from in vitro and in vivo models specifically quantifying the modulatory effects of this compound on these signaling cascades are awaited to further elucidate its precise pharmacological profile at the molecular level.

Preclinical Pharmacodynamics and Pharmacokinetics Research

In Vitro Pharmacological Profiling

The in vitro pharmacological evaluation of deucrictibant was designed to determine its affinity and functional antagonism at the human B2 receptor, as well as its selectivity over other potential biological targets.

While specific quantitative data from receptor binding kinetics and equilibrium studies, such as dissociation constant (Kd) or inhibitor constant (Ki) values, are not publicly available, the preclinical data package for this compound characterizes it as a high-affinity antagonist of the B2 receptor. The potent functional antagonism observed in various assays is indicative of strong binding to the receptor.

The functional antagonist activity of this compound at the B2 receptor has been demonstrated in cell-based assays. In a human umbilical vein preparation, which endogenously expresses the human B2 receptor, this compound exhibited potent competitive antagonism of bradykinin-induced contractions.

Table 1: Potency of this compound in Functional B2 Receptor Antagonism

Assay System Parameter This compound Icatibant (B549190) Potency Fold-Difference
Human Umbilical Vein Potency (nM) 0.35 8.71 25x higher

Data sourced from Pharvaris corporate presentations.

This compound is described as a selective antagonist of the bradykinin (B550075) B2 receptor. pharvaris.compharvaris.com This suggests that comprehensive selectivity screening against a panel of off-target receptors and enzymes was conducted during its preclinical development to ensure its specific pharmacological action and to minimize the potential for off-target effects. However, specific data from these selectivity screens are not detailed in the available public information.

The antagonist potency of this compound was further characterized using a recombinant system of Chinese Hamster Ovary (CHO) cells stably expressing the human B2 bradykinin receptor. In this cellular model, this compound demonstrated potent inhibition of B2 receptor function, with a significantly higher potency compared to the established B2 receptor antagonist, icatibant.

Table 2: Comparative Potency of this compound and Icatibant in a Recombinant CHO Cell Line

Assay System Parameter This compound Icatibant Potency Fold-Difference
Recombinant human B2 receptor in CHO cell line Potency (nM) 0.15 3.19 21x higher

Data sourced from Pharvaris corporate presentations.

In Vivo Preclinical Pharmacodynamic Assessments

To assess the in vivo activity and establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound, preclinical studies were conducted in non-human primates using a bradykinin challenge model.

In preclinical studies, the ability of this compound to antagonize the physiological effects of bradykinin was evaluated in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient, dose-dependent reduction in blood pressure. The efficacy of this compound was assessed by its ability to inhibit this bradykinin-induced hypotension.

Freely moving, conscious cynomolgus monkeys were administered bradykinin intravenously to establish a baseline hypotensive response. Subsequently, oral doses of this compound were administered, and the monkeys were rechallenged with bradykinin at various time points to evaluate the extent and duration of B2 receptor blockade. Blood pressure was monitored via telemetry.

These studies demonstrated a robust dose-dependent inhibition of the bradykinin-induced blood pressure reduction following oral administration of this compound. The data from this non-human primate model were instrumental in establishing a PK/PD relationship and in the prediction of efficacious human doses.

Assessment of Bradykinin-Induced Physiological Responses in Animal Models

Preclinical evaluation of this compound has utilized specific animal models to assess its ability to counteract the physiological effects of bradykinin. haei.org These models are crucial for understanding the in vivo activity of the compound as a bradykinin B2 receptor antagonist.

In one key model, freely moving cynomolgus monkeys were challenged with intravenous administration of bradykinin, which elicits a transient reduction in blood pressure of approximately 30 to 40 mmHg. The ability of orally administered this compound to inhibit this bradykinin-induced hypotension was then measured using telemetry, providing a direct assessment of its antagonistic activity at the B2 receptor.

To address species selectivity, a humanized bradykinin B2 receptor transgenic rat model was also developed. haei.org In this model, the pharmacodynamic effect of this compound was evaluated by its ability to inhibit carrageenan-induced paw edema, another physiological response involving bradykinin. haei.org The successful development and use of these bradykinin challenge models in both rats and non-human primates have been instrumental in evaluating the compound's efficacy. haei.org

Animal ModelPhysiological ChallengeMeasured ResponsePurpose
Cynomolgus MonkeyIntravenous BradykininInhibition of blood pressure reductionTo assess in vivo antagonism of the bradykinin B2 receptor.
Humanized B2 Receptor Transgenic RatCarrageenan InjectionInhibition of paw edemaTo evaluate efficacy in a model addressing species selectivity. haei.org

Dose-Response Characterization in Preclinical Animal Models

The relationship between the dose of this compound and its pharmacological effect was characterized in preclinical studies. In the cynomolgus monkey model, oral this compound was administered at five different dose levels to comprehensively evaluate its dose-response relationship.

By measuring the inhibition of bradykinin-induced blood pressure reduction at each dose level, researchers established a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship. The difference in the hypotensive response before and after this compound administration was calculated to determine the percentage of inhibition, allowing for a quantitative analysis of its potency and efficacy in a dose-dependent manner. This systematic approach confirmed that the antagonistic effect of this compound increases with the administered dose.

Study AspectDetailsFinding
Animal Model Cynomolgus MonkeyN/A
Methodology Administration of 5 oral dose levels of this compound followed by intravenous bradykinin challenges. A clear dose-dependent inhibition of bradykinin-induced hypotension was observed.
Outcome Establishment of a robust PK/PD relationship. The data allowed for the quantification of the drug's effect in relation to its concentration in the body.

Preclinical Pharmacokinetic Research Methodologies

Elimination Pathways in Animal Models

Investigations into the elimination of this compound in animal models have provided insights into its metabolic fate. pharvaris.com Fecal excretion studies in both rats and monkeys revealed that little to no unchanged this compound was present. pharvaris.com This finding, combined with its high oral bioavailability, suggests that the compound is extensively metabolized before excretion. pharvaris.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

To quantify the relationship between this compound's concentration and its pharmacological effect, a maximal effect (Emax) model was utilized. This modeling was based on data from the bradykinin challenge studies in cynomolgus monkeys, with pharmacokinetic data obtained from a satellite study group. The PK/PD relationship was formally quantified using specialized software, establishing a clear link between drug exposure and the observed inhibition of bradykinin's effects.

Prediction of Pharmacokinetic Profiles from In Vitro and Animal Data

A key application of the preclinical data was the prediction of this compound's pharmacokinetic profile in humans. Researchers constructed a one-compartment pharmacokinetic model with first-order elimination based on a combination of in vitro data and animal PK data.

This model was used to estimate crucial human PK parameters, including clearance, volume of distribution, absorption rate, and oral bioavailability. These estimations allowed for the prediction of the complete pharmacokinetic profile in humans, which was later compared with data from early-phase clinical trials. The predictions based on this preclinical data provided a globally accurate forecast of the observed clinical pharmacokinetics.

Modeling StepMethodologyPurpose
Model Construction A one-compartment, first-order elimination PK model was built. To integrate preclinical data for human PK prediction.
Data Inputs In vitro data and animal pharmacokinetic (PK) data. To inform the parameters of the predictive model.
Parameter Estimation Human clearance, volume of distribution, absorption rate, and oral bioavailability were estimated. To predict the time course of this compound concentration in humans.
Outcome Prediction of the human PK profile. To forecast efficacious dose ranges for subsequent clinical trials.
Establishment of PK/PD Relationships in Non-Human Primates

A crucial component of the preclinical development of this compound involved establishing a clear relationship between its concentration in the body (pharmacokinetics or PK) and its therapeutic effect (pharmacodynamics or PD) in non-human primates. Researchers utilized a bradykinin challenge model in cynomolgus monkeys to achieve this. pharvaris.com

In this model, the administration of bradykinin induces a temporary drop in blood pressure. The ability of this compound to counteract this effect was measured. This allowed for the quantification of the drug's antagonist activity at the bradykinin B2 receptor. pharvaris.com By correlating the plasma concentrations of this compound with the degree of inhibition of the bradykinin-induced blood pressure reduction, a robust PK/PD relationship was established. pharvaris.com This preclinical model proved to be predictive of the drug's activity in humans, with the data generated being instrumental in forecasting efficacious doses for clinical trials. pharvaris.comhaei.org

The findings from these non-human primate studies were significant as they demonstrated that the bradykinin challenge model is a valuable tool for assessing the in vivo activity of bradykinin B2 receptor antagonists and can effectively bridge preclinical findings to clinical outcomes. haei.org

Comparative Preclinical Studies with Other Bradykinin Pathway Modulators

To further understand the therapeutic potential of this compound, preclinical studies were conducted to compare its profile with other modulators of the bradykinin pathway. These studies focused on key attributes such as potency and the duration of the therapeutic effect.

Preclinical comparative data have positioned this compound as a potent bradykinin B2 receptor antagonist, particularly when compared to icatibant. pharvaris.com Analysis of the effective concentrations required to produce 50% (EC50) and 85% (EC85) of the maximum effect demonstrated a significant potency advantage for this compound.

CompoundEC50 (ng/mL)EC85 (ng/mL)
This compound2.413.8
Icatibant9.553.8

Based on these preclinical findings, this compound is approximately four times more potent than icatibant. pharvaris.com

In terms of the duration of its effect, preclinical models predict that a single oral dose of this compound has a pharmacodynamic effect comparable to two sequential subcutaneous doses of icatibant. pharvaris.com This suggests a potentially longer-lasting therapeutic benefit from a single administration of this compound.

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Bradykinin (B550075) B2 Receptor Binding

Deucrictibant's efficacy is intrinsically linked to its high affinity and potent antagonistic activity at the human bradykinin B2 receptor. In vitro pharmacological studies have provided quantitative data on its binding and functional antagonism. This compound exhibits high affinity for the recombinant human bradykinin B2 receptor, with reported Ki values as low as 0.47 nM researchgate.net. Further functional assays demonstrate potent antagonism, with Kb values of 0.15 nM in calcium mobilization assays researchgate.net.

Comparatively, this compound has been shown to be approximately 20-fold more potent than icatibant (B549190), a well-established peptide B2 receptor antagonist, at the human bradykinin B2 receptor researchgate.netangioedemanews.com. This enhanced potency suggests that this compound's specific molecular structure confers a superior binding interaction with the B2 receptor. Studies also indicate species-specific binding, with significantly lower potency observed at B2 receptors from rat, mouse, rabbit, and dog compared to human and cynomolgus monkey receptors, highlighting the importance of species-specific structural determinants in receptor interaction researchgate.net.

Table 1: In Vitro Potency and Affinity of this compound at the Human Bradykinin B2 Receptor

ParameterValueAssay Type / Reference
Receptor Affinity (Ki)0.47 nMRecombinant human B2 receptor researchgate.net
Antagonist Potency (Kb)0.15 nMCalcium mobilization assay researchgate.net
Potency Relative to Icatibant~20-fold higherHuman B2 receptor assays researchgate.netangioedemanews.com
Antagonist Activity (pA2)0.35 nMHuman umbilical vein contractility assay researchgate.net

Exploration of Functional Groups Influencing Selectivity and Potency

The incorporation of deuterium (B1214612) into drug molecules, a characteristic of this compound nih.gov, is a known strategy in medicinal chemistry to improve pharmacokinetic properties and potentially enhance selectivity by altering metabolic pathways nih.gov. This suggests that the deuteration strategy itself may have played a role in optimizing this compound's functional profile. Further exploration into the precise contribution of individual functional groups would typically involve the synthesis and testing of a series of analogues with systematic modifications.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry, including molecular docking, plays a vital role in modern drug discovery by predicting ligand-receptor interactions and guiding the design of new molecules. While specific published docking studies detailing the interaction of this compound with the bradykinin B2 receptor are not directly cited in the provided snippets, the general advancement in understanding B2 receptor structure is noteworthy. Recent Cryo-EM structures of human B2-Gq protein complexes have provided deep insights into ligand binding, receptor activation, and Gq protein coupling mdpi.com. Such structural data is invaluable for structure-based drug design, enabling the development of ligands with improved affinity and selectivity. It is highly probable that this compound's development involved computational approaches, such as molecular docking, to predict binding modes and guide the optimization of its chemical structure for enhanced B2 receptor antagonism researchgate.netnih.govresearchgate.netmdpi.comujpronline.comnih.gov.

Drug Discovery and Preclinical Development Strategies

Small Molecule Approach to Bradykinin (B550075) B2 Receptor Antagonism

Deucrictibant is characterized as a novel, potent, and selective oral small-molecule bradykinin B2 receptor antagonist. angioedemanews.comfirstwordpharma.compatsnap.combiospace.combiospace.comglobenewswire.comglobenewswire.comangioedemanews.compharvaris.cominvestorshangout.comswissbiotech.orgfirstwordpharma.compharvaris.com Its mechanism of action involves the competitive inhibition of bradykinin binding to the B2 receptor, thereby blocking the signaling pathway that leads to increased vascular permeability and subsequent edema characteristic of angioedema attacks. angioedemanews.comfirstwordpharma.compharvaris.compharvaris.compharvaris.commdpi.comnih.gov Preclinical studies have demonstrated that this compound is significantly more potent than icatibant (B549190), a currently approved injectable treatment, exhibiting approximately 20 to 25 times greater potency in blocking bradykinin-induced effects on the human B2 receptor. angioedemanews.compharvaris.commdpi.com This enhanced potency, coupled with its oral bioavailability, positions this compound as a promising candidate for a more convenient therapeutic regimen.

Research into Oral Bioavailability and Formulation Approaches

Development of Immediate-Release Formulations for Rapid Onset of Action Research

The immediate-release (IR) formulation of this compound, designated as PHVS416, is designed as a capsule intended for the on-demand treatment of HAE attacks. angioedemanews.comangioedemanews.comfirstwordpharma.compharvaris.comnih.govpharvaris.comnasdaq.com Research indicates that this formulation is expected to be rapidly absorbed, reaching therapeutic levels in the bloodstream within approximately 15 to 30 minutes. angioedemanews.compharvaris.com This rapid onset of action is crucial for effectively managing acute swelling attacks as they occur. Clinical trials, such as RAPIDe-1 and its extension study RAPIDe-2, have demonstrated that PHVS416 can provide swift symptom relief, with a median time to symptom relief of 1.1 hours and durable responses without symptom reoccurrence in the majority of treated attacks. globenewswire.comangioedemanews.compharvaris.comswissbiotech.orgpharvaris.com The Phase 3 RAPIDe-3 study is evaluating this IR capsule for on-demand treatment. angioedemanews.comfirstwordpharma.comnasdaq.comswissbiotech.org

Development of Extended-Release Formulations for Sustained Pharmacological Effect Research

The extended-release (XR) formulation of this compound, PHVS719, is developed as a tablet intended for daily oral administration as a prophylactic treatment for HAE. angioedemanews.comglobenewswire.comglobenewswire.comangioedemanews.compharvaris.cominvestorshangout.comswissbiotech.orgfirstwordpharma.commdpi.comhaei.orgpharvaris.comswissbiotech.org This formulation is engineered to provide sustained absorption and maintain therapeutic exposure levels for over 24 hours from the first day of dosing, supporting a once-daily dosing regimen. globenewswire.comglobenewswire.compharvaris.comswissbiotech.orgpharvaris.com Clinical studies, including the Phase 2 CHAPTER-1 trial and its open-label extension, have shown that the XR formulation can significantly reduce the frequency of HAE attacks, with observed reductions of over 80% in monthly attack rates and sustained benefits over long-term treatment. angioedemanews.comangioedemanews.cominvestorshangout.comswissbiotech.org The Phase 3 CHAPTER-3 and CHAPTER-4 studies are evaluating the efficacy and safety of PHVS719 for HAE prophylaxis. angioedemanews.comswissbiotech.orghaei.orgnasdaq.comnasdaq.comswissbiotech.org

Translational Research Paradigms from Preclinical to Investigational Stages

The development of this compound has leveraged translational research paradigms, utilizing preclinical data to predict human efficacy and inform clinical trial design. pharvaris.compharvaris.com A bradykinin challenge model in non-human primates was instrumental in establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound. pharvaris.compharvaris.compharvaris.com These preclinical studies successfully predicted human PK parameters and efficacious dose levels for both prophylactic and on-demand treatment of HAE attacks, with predictions based on assumed bioavailabilities aligning closely with observed Phase 1 clinical data. pharvaris.compharvaris.com Preclinical assessments also indicated that this compound has no discernible effect on cardiovascular parameters. swissbiotech.org

Strategic Positioning of this compound within the Angioedema Research Landscape

Data Tables

Table 1: Key Formulations and Indications of this compound

FormulationPrimary IndicationDelivery MethodKey CharacteristicClinical Trial Phase
PHVS416On-Demand HAEOral CapsuleRapid onset of actionPhase 3
PHVS719HAE ProphylaxisOral TabletSustained release, once-dailyPhase 3

Table 2: Comparative Potency of this compound vs. Icatibant

CompoundReceptor TargetRelative Potency (vs. Human B2 Receptor)Source
This compoundBradykinin B2~20-25 times greater than icatibant angioedemanews.compharvaris.commdpi.com
IcatibantBradykinin B2Reference angioedemanews.compharvaris.com

Table 3: Overview of Key Clinical Trial Programs for this compound

Trial NamePhaseFormulationPrimary FocusKey Findings/Status
RAPIDe-12PHVS416On-Demand HAE TreatmentDose-ranging, demonstrated rapid symptom relief and attack resolution. angioedemanews.compharvaris.compharvaris.commdpi.comnih.gov
RAPIDe-22/3PHVS416On-Demand HAE Treatment (Extension)Long-term safety and efficacy, sustained symptom relief. angioedemanews.compharvaris.compharvaris.comglobenewswire.com
RAPIDe-33PHVS416On-Demand HAE TreatmentPivotal study for efficacy and safety. Target enrollment reached. angioedemanews.comfirstwordpharma.comnasdaq.comswissbiotech.org
CHAPTER-12PHVS719HAE ProphylaxisProof-of-concept, demonstrated significant reduction in attack rates. angioedemanews.comangioedemanews.cominvestorshangout.comswissbiotech.orgpharvaris.comnih.govpharvaris.com
CHAPTER-33PHVS719HAE ProphylaxisPivotal study for efficacy and safety. Enrollment progressing. angioedemanews.comfirstwordpharma.comswissbiotech.orghaei.orgnasdaq.comnasdaq.comswissbiotech.org
CHAPTER-43PHVS719HAE Prophylaxis (Extension)Long-term safety and efficacy evaluation. Planned initiation. angioedemanews.comswissbiotech.org

Table 4: Translational Research: Preclinical to Clinical Prediction

Model/StudyPrediction/ObservationOutcomeSource
Monkey Bradykinin Challenge ModelPK/PD relationship establishedPredicted human PK and efficacious doses for HAE treatment pharvaris.compharvaris.compharvaris.com
Preclinical Data (e.g., bioavailability)Human PK predictionGlobally accurate prediction of Phase 1 clinical PK pharvaris.compharvaris.com
Preclinical Data (Cardiovascular assessment)No evident effect on cardiovascular parametersSupported safety profile swissbiotech.org

Future Directions in Deucrictibant Research

Advanced Preclinical Modeling for Bradykinin-Mediated Conditions

To comprehensively understand Deucrictibant's efficacy and mechanisms in complex physiological settings, advanced preclinical models are essential. Future research should leverage sophisticated models that more accurately recapitulate human disease pathophysiology and cellular environments. This includes the development and application of:

Organ-on-a-Chip Technology: Utilizing microfluidic devices that mimic the function of human organs or tissues (e.g., vascular endothelium, immune cell interactions) can provide a more physiologically relevant environment to study this compound's effects on bradykinin (B550075) signaling in specific disease contexts, such as inflammation or vascular permeability.

Humanized Animal Models: Developing or employing animal models genetically engineered to express human bradykinin B2 receptors or to mimic specific aspects of human bradykinin-mediated diseases could offer superior translatability compared to traditional rodent models.

Complex Co-culture Systems: Investigating this compound's impact on interactions between different cell types (e.g., endothelial cells, immune cells, smooth muscle cells) in vitro can shed light on its multifaceted effects on tissue homeostasis and disease progression.

Advanced Imaging Techniques: Employing in vivo imaging modalities to track this compound's distribution, target engagement, and downstream effects within relevant disease models could provide dynamic insights into its pharmacokinetic and pharmacodynamic profile.

Exploration of this compound's Mechanism in Novel In Vitro Systems

While this compound is established as a potent bradykinin B2 receptor antagonist, future in vitro research can delve deeper into its precise molecular interactions and broader cellular impact. Novel systems can facilitate a more granular understanding of its mechanism of action:

High-Resolution Receptor-Ligand Binding Studies: Employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can precisely characterize this compound's binding kinetics and thermodynamics to the bradykinin B2 receptor, potentially revealing nuanced interaction patterns.

Advanced Cell-Based Signaling Assays: Investigating this compound's effects on various downstream signaling pathways activated by the bradykinin B2 receptor, including G-protein coupling, calcium mobilization, and inflammatory mediator release, in diverse cell types. This could involve high-content screening to identify novel cellular responses or modulatory effects.

Investigating Receptor Dimerization and Allosteric Modulation: Future research could explore whether this compound influences the dimerization of bradykinin B2 receptors or interacts with allosteric sites, which are emerging areas of GPCR research that could reveal new therapeutic opportunities or resistance mechanisms.

Mechanism-Based Drug Interactions: Studying how this compound interacts with other signaling pathways or molecules within the kallikrein-kinin system (KKS) or inflammatory cascades could uncover potential synergistic effects or off-target activities that warrant further investigation.

Comparative Potency of this compound vs. Icatibant (B549190)

CompoundReceptor TargetPotency (Relative to Icatibant)Notes
This compoundBradykinin B2 Receptor20–29 times greaterBased on in vitro and ex vivo preclinical studies, indicating higher affinity and/or efficacy. mdpi.comresearchgate.net
IcatibantBradykinin B2 ReceptorReferenceA well-established peptide B2 receptor antagonist used clinically.

Refinement of Predictive Models for Compound Efficacy

Accurate prediction of this compound's efficacy across different patient populations and disease states is crucial for optimizing its clinical development and therapeutic application. Future research should focus on refining predictive models by:

Developing Physiologically Based Pharmacokinetic (PBPK) Models: Integrating detailed in vitro ADME (absorption, distribution, metabolism, excretion) data, preclinical pharmacokinetic data, and emerging clinical trial data into PBPK models can predict this compound's concentration-time profiles in various physiological conditions and patient subgroups.

Quantitative Systems Pharmacology (QSP) Modeling: Constructing QSP models that incorporate the complex interplay of the kallikrein-kinin system, inflammatory pathways, and the specific disease pathology can help predict this compound's therapeutic response and potential for dose optimization.

Machine Learning and Artificial Intelligence (AI): Applying machine learning algorithms to analyze large datasets from preclinical studies and clinical trials can identify subtle patterns and biomarkers predictive of this compound's efficacy, potentially enabling patient stratification for improved treatment outcomes.

In Vitro-to-In Vivo Extrapolation (IVIVE): Enhancing IVIVE methodologies to more accurately translate in vitro potency and efficacy data to predicted in vivo responses will be vital for early-stage assessment and candidate selection.

Innovative Synthesis Approaches for this compound Derivatives

The ongoing development of this compound and the exploration of its therapeutic potential can be significantly advanced through innovative synthetic chemistry. Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of this compound analogs with systematic modifications to its chemical structure to identify key pharmacophores responsible for receptor binding and antagonist activity. This can lead to the discovery of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Combinatorial Chemistry and Parallel Synthesis: Employing these techniques can rapidly generate diverse sets of this compound derivatives, accelerating the SAR exploration process and the identification of optimized compounds for specific therapeutic targets.

Flow Chemistry and Continuous Manufacturing: Investigating the application of flow chemistry for this compound synthesis could offer advantages in terms of reaction control, safety, scalability, and cost-effectiveness, facilitating larger-scale production and derivative synthesis.

Exploration of New Indications: The synthetic flexibility of this compound's scaffold could be leveraged to design derivatives tailored for other bradykinin-mediated diseases beyond HAE, such as certain inflammatory conditions or pain syndromes, by fine-tuning receptor affinity and tissue distribution.

By pursuing these future research directions, the scientific and medical communities can further unlock the therapeutic potential of this compound, leading to more effective treatments for a range of debilitating bradykinin-mediated diseases.

Q & A

Q. What is the mechanism of action of deucrictibant in targeting hereditary angioedema (HAE) pathophysiology?

this compound is a potent, selective, orally available antagonist of the bradykinin B2 receptor (BDKRB2). By competitively inhibiting bradykinin binding, it blocks downstream signaling responsible for vasodilation, vascular permeability, and edema in HAE. Preclinical studies demonstrate its high affinity for BDKRB2 (Ki < 1 nM) and rapid inhibition of bradykinin-induced swelling in animal models .

Q. How are primary endpoints defined in this compound clinical trials for on-demand and prophylactic HAE treatment?

  • On-demand trials (e.g., RAPIDe-1/RAPIDe-2): Primary endpoints include time to onset of symptom relief (PGI-C ≥ "a little better" for two consecutive timepoints within 12 hours) and complete attack resolution (PGI-S normalization within 24 hours). Secondary endpoints assess rescue medication use and quality-of-life metrics .
  • Prophylactic trials (e.g., CHAPTER-1): The primary endpoint is monthly attack rate reduction versus placebo. Secondary endpoints include severity reduction, HRQoL improvements (AE-QoL scores), and long-term safety .

Q. What inclusion criteria are critical for selecting participants in this compound Phase 2/3 trials?

Key criteria include:

  • Diagnosis of HAE-1/2 with ≥1 attack/month (prophylactic studies) or confirmed attack history (on-demand studies).
  • Exclusion of concomitant prophylactic therapies (e.g., C1-inhibitors) during trial phases.
  • Age 12–75 years, with adjustments for pediatric populations in future studies .

Advanced Research Questions

Q. How do researchers address missing data or attrition bias in long-term extension studies (e.g., RAPIDe-2 open-label)?

Longitudinal mixed-effects models (MMRM) are employed to handle missing data, incorporating baseline characteristics and prior attack patterns. Sensitivity analyses (e.g., worst-case imputation) validate robustness. For example, in RAPIDe-2, 86% of attacks resolved with a single dose, minimizing dropout bias .

Q. What statistical methodologies reconcile discrepancies in efficacy between randomized controlled trials (RCTs) and real-world data (RWD)?

Propensity score matching (PSM) aligns RCT subgroups (e.g., RAPIDe-2) with RWD cohorts (e.g., standard-of-care treatments). In one analysis, this compound showed a median symptom relief time of 1.07 hours vs. 2.38 hours for SOC (p<0.001), confirming RCT generalizability .

Q. How are cardiovascular safety parameters monitored in nonclinical-to-clinical translation?

Chronic toxicology studies in non-human primates assess cardiac electrophysiology (ECG intervals), hemodynamics (blood pressure), and histopathology. Clinical trials use Holter monitoring and troponin assays. No QT prolongation or hemodynamic shifts were observed in CHAPTER-1 (12-week prophylaxis) or RAPIDe-2 (1-year extension) .

Q. What experimental designs validate this compound’s "end of progression" (EoP) as a novel endpoint in HAE trials?

EoP is defined as the first timepoint showing halted symptom worsening (via PGI-C/AMRA-3 scales). In RAPIDe-1 post-hoc analysis, EoP occurred at 25–26 minutes post-dose vs. 20 hours for placebo. Blinded endpoint adjudication committees reduce measurement bias .

Q. How do researchers optimize dose-ranging in crossover trials (e.g., RAPIDe-3 Phase 3)?

Adaptive Bayesian designs allocate participants to 20 mg vs. placebo for two sequential attacks. Dose-response curves model efficacy (PGI-C/PGI-S) against pharmacokinetic parameters (Cmax, AUC). Interim futility analyses minimize patient exposure to subtherapeutic doses .

Methodological Considerations

Q. What quality-of-life (QoL) instruments are validated for this compound prophylaxis studies?

  • AE-QoL: Assesses functioning, fear/shame, and fatigue (Cronbach’s α >0.85 in CHAPTER-1).
  • TSQM: Measures treatment satisfaction (effectiveness, side effects, global satisfaction). this compound improved AE-QoL scores by 30% vs. placebo in CHAPTER-1, with TSQM global satisfaction scores of 85/100 .

Q. How are laryngeal attacks analyzed in on-demand trials despite low incidence?

Pre-specified subgroup analyses pool data across studies (RAPIDe-1/RAPIDe-2) using meta-analytic techniques. For example, 78.6% of laryngeal attacks achieved symptom relief within 24 hours (n=14; 95% CI: 64–93%) .

Q. What bioanalytical methods quantify this compound exposure-response relationships?

LC-MS/MS assays measure plasma concentrations (LLOQ: 0.1 ng/mL). Pharmacodynamic modeling links exposure (AUC0–24) to attack resolution probability (EC50: 120 ng/mL). Population PK models account for covariates (e.g., BMI, renal function) .

Data Contradictions and Resolutions

Q. How do researchers interpret conflicting efficacy signals between early-phase and long-term studies?

In CHAPTER-1, the 40 mg/day group showed 84.5% attack reduction at 12 weeks, but open-label data revealed a median attack rate of 0/month over 1 year. Explanatory factors include adherence optimization and natural attack variability. Sensitivity analyses confirm sustained efficacy .

Q. Why do real-world studies report higher rescue medication use than RCTs?

RWD cohorts often include patients with comorbidities or prior treatment failures. PSM-adjusted analyses show this compound reduced rescue medication use by 92.6% vs. matched SOC cohorts, aligning with RCT findings .

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